1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid is a heterocyclic compound featuring a fused benzotriazole core with a carboxylic acid group at position 4 and a methyl substituent at position 1. The benzotriazole scaffold is notable for its stability, aromatic π-system, and versatility in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-methylbenzotriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDDLIPBWYSFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312556-53-8 | |
| Record name | 1-methyl-1H-1,2,3-benzotriazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with sodium nitrite and acetic acid can lead to the formation of the triazole ring . The reaction conditions typically involve low temperatures (5–10°C) and may require irradiation in an ultrasonic bath to improve yield .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve consistent results. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid has several scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and proteins, influencing their activity. This binding can inhibit enzyme function or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Key Observations :
Pharmacological Activity Comparisons
GSK-3 Inhibition
- 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl derivatives exhibit selective inhibition of glycogen synthase kinase-3 (GSK-3), with IC₅₀ values in the sub-micromolar range. Molecular dynamics simulations reveal that the aminofurazan group enhances binding affinity to GSK-3β’s ATP pocket, while the triazole-carboxylic acid moiety stabilizes interactions with Lys85 and Asp200 residues .
Antiviral and Anti-inflammatory Activity
- 1-(2-Chloro-phenyl)-5-methyl-1H-triazole-4-carboxylic acid showed 55–60% inhibition of Canagalo virus replication and anti-inflammatory effects, attributed to the electron-withdrawing chloro group enhancing electrophilic interactions .
- Target Compound : The lack of halogen substituents may limit antiviral potency but could reduce toxicity risks .
Key Observations :
Structural and Computational Insights
- Crystal Structure Refinement : Tools like SHELXL and OLEX2 were critical in resolving the geometries of triazole derivatives, confirming planarity of the triazole ring and substituent orientations .
- Selectivity Mechanisms: Bulky substituents (e.g., 4-methoxybenzyl in ) reduce off-target effects by sterically hindering non-specific binding, whereas smaller groups (e.g., methyl in the target compound) may allow broader interaction profiles .
Biological Activity
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid (CAS No. 1312556-53-8) is a heterocyclic compound characterized by a fused benzene and triazole ring system. Its molecular formula is CHNO, and it has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
Structural Information
The structural representation of this compound can be described by the following:
- Molecular Formula : CHNO
- SMILES : CN1C2=CC=CC(=C2N=N1)C(=O)O
- InChI : InChI=1S/C8H7N3O2/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11/h2-4H,1H3,(H,12,13)
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of triazole derivatives. Although specific data on this compound's efficacy against various pathogens is limited, related compounds in the triazole family have demonstrated significant antimicrobial effects. For instance, compounds with similar structures have shown activity against Helicobacter pylori, with some exhibiting minimum inhibitory concentrations (MICs) as low as 3.9 µg/ml .
Anticancer Potential
The compound's potential as an anticancer agent is under investigation. Structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at specific positions have demonstrated increased activity . While direct studies on this compound are sparse, its structural analogs have shown promise in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities of Related Compounds
Research Developments
A recent study highlighted the synthesis of various triazole derivatives and their biological evaluations. The findings indicated that structural modifications significantly influence biological activity. For example, the introduction of specific functional groups on the triazole ring enhanced the compound's ability to inhibit tumor growth in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
